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HBC599

Cat. No.: B8228619
M. Wt: 359.4 g/mol
InChI Key: WXTHEUULEXARCU-WOJGMQOQSA-N
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Description

Context of Fluorogenic RNA Aptamers in Molecular Imaging

Fluorogenic RNA aptamers represent a class of RNA sequences engineered to bind small molecule fluorophores, leading to a significant enhancement of their fluorescence upon binding. rnabiochemistry.comresearchgate.netoup.comnih.govribocentre.org This property makes them valuable tools for molecular imaging, particularly for tracking RNA molecules. They serve as fluorescent tags for imaging RNA trafficking and act as indicators in RNA-based sensors. oup.comnih.govacs.org Unlike protein-based fluorescent tags such as Green Fluorescent Protein (GFP), fluorogenic RNA aptamers are RNA-based, making them directly applicable for labeling and visualizing RNA without requiring fusion to proteins. rnabiochemistry.comresearchgate.netnih.govribocentre.org Upon binding their cognate fluorophore, these aptamers exhibit a substantial increase in brightness, facilitating background-free imaging. rnabiochemistry.comresearchgate.netribocentre.org Examples of other developed fluorogenic RNA aptamers include Spinach, Broccoli, and Mango. rnabiochemistry.comresearchgate.netnih.gov

Overview of Benzylidene-Cyanophenyl (HBC) Analogues in Chemical Biology

Benzylidene-cyanophenyl (HBC) compounds are synthetic dyes that share structural similarities with GFP fluorophores. medchemexpress.comribocentre.org A key characteristic of HBC compounds is their low fluorescence in solution, which is dramatically enhanced upon binding to the Pepper RNA aptamer. arctomsci.commedchemexpress.combioscience.co.uknih.govmedchemexpress.comfr-biotechnology.comresearchgate.net The Pepper aptamer is known to bind to a variety of these HBC derivatives with high affinity. nih.govresearchgate.netacs.orguchicago.eduacs.org The design of the HBC series involves tuning the π-conjugation and modifying electron-donating and electron-withdrawing groups, resulting in a range of analogues that emit light across a broad spectrum of wavelengths. cardiff.ac.uk This series includes dyes with emission maxima spanning from cyan to red, such as HBC485, HBC497, HBC508, HBC514, HBC525, HBC530, HBC599, and HBC620. fr-biotechnology.comresearchgate.net this compound is one specific analogue within this group, characterized by its orange emission. acs.org

Significance of this compound in Advancing RNA Visualization Technologies

This compound, in complex with the Pepper aptamer, is a valuable tool for visualizing the dynamic behavior of RNA molecules in live cells. arctomsci.commedchemexpress.combioscience.co.uk Structural investigations, including high-resolution X-ray crystallography of the Pepper aptamer bound to this compound (at 2.7 Å resolution) and HBC530, have provided critical insights into the molecular basis of their interaction. nih.govresearchgate.netacs.orguchicago.eduacs.org These studies reveal that the Pepper aptamer folds to create a specific binding pocket where the HBC ligand is sandwiched between a base-quadruple and a base-triple stack. nih.govresearchgate.netacs.orguchicago.edu The binding is further supported structurally and energetically by site-bound magnesium ions. nih.govacs.orguchicago.edu

This compound contributes to the multicolor imaging capabilities offered by the Pepper aptamer system, allowing for the visualization of different RNA species or cellular processes simultaneously when used in conjunction with other spectrally distinct HBC analogues. acs.orgpnas.org While some studies in specific bacterial species initially indicated lower cellular fluorescence for this compound compared to other analogues, potentially due to suboptimal filter settings, analysis using a monochromator demonstrated increased fluorescence activation for this compound. acs.org Research findings also include mutational analyses of the Pepper aptamer, conducted using both HBC530 and this compound, to elucidate the functional contribution of specific nucleotides to the aptamer's fluorogenic activity. nih.gov The binding affinity (Kd) of this compound for the Pepper aptamer has been reported to be 18 nM. ribocentre.org The resulting Pepper-HBC complex, including that formed with this compound, provides a high signal-to-background contrast, which is essential for clear and reliable RNA visualization. fr-biotechnology.com Furthermore, studies assessing cell viability in the presence of HBC and its analogues, including this compound, have shown no significant toxicity in HeLa cells over a 48-hour period at tested concentrations, supporting its utility in live-cell imaging applications. researchgate.net

Key Properties and Research Findings Related to this compound

This compound is characterized by specific molecular properties and has been the subject of detailed research to understand its interaction with the Pepper RNA aptamer and its performance in RNA visualization.

PropertyValueSource
Molecular FormulaC₂₁H₁₇N₃OS medchemexpress.comnih.govuchicago.edu
Molecular Weight359.44 g/mol medchemexpress.comuchicago.edu
CAS Number2530162-00-4 arctomsci.commedchemexpress.com
PubChem CID146047142 nih.gov
Emission Maximum599 nm (Orange) cardiff.ac.ukacs.org
Excitation Maximum515 nm cardiff.ac.uk
Binding Affinity (Kd) with Pepper Aptamer18 nM ribocentre.org
Crystal Structure Resolution (with Pepper)2.7 Å nih.govresearchgate.netacs.orgacs.org
Solubility≥ 25 mg/mL in DMSO (69.55 mM) medchemexpress.com

Detailed research findings highlight the structural basis of the Pepper-HBC599 interaction. Crystallography studies at 2.7 Å resolution show that the Pepper aptamer creates a binding site that sandwiches the this compound ligand between a base-quadruple and a U·G wobble pair, supported by site-bound Mg2+ ions. nih.govresearchgate.netacs.orguchicago.edu Mutational analysis of the Pepper aptamer, using this compound as a ligand, has helped identify key nucleotides crucial for fluorescence activation. For instance, mutations at G22 significantly reduced fluorescence with this compound, indicating the importance of hydrogen bonds mediated by this residue. nih.gov The dependence of Pepper's function on Mg2+ has also been investigated, with fluorescence fits yielding a Hill coefficient of 1.61 for the this compound ligand, suggesting the requirement of at least one site-bound metal ion for binding and energetic coupling between Mg2+ and ligand binding. nih.gov While initial flow cytometry studies in some bacterial species showed lower cellular fluorescence for this compound compared to other HBC dyes, likely due to filter limitations, analysis with a monochromator confirmed its fluorescence activation upon binding to Pepper. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H17N3OS B8228619 HBC599

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(Z)-1-cyano-2-[6-[2-hydroxyethyl(methyl)amino]-1-benzothiophen-2-yl]ethenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3OS/c1-24(8-9-25)19-7-6-17-10-20(26-21(17)12-19)11-18(14-23)16-4-2-15(13-22)3-5-16/h2-7,10-12,25H,8-9H2,1H3/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXTHEUULEXARCU-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1=CC2=C(C=C1)C=C(S2)C=C(C#N)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCO)C1=CC2=C(C=C1)C=C(S2)/C=C(\C#N)/C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Modifications of Hbc599

Established Synthetic Pathways for HBC599 Production

The synthesis of this compound, as an analogue of the HBC fluorophore, generally follows established chemical procedures for this class of compounds. While specific detailed protocols for this compound synthesis might vary, the synthesis of related HBC ligands, including this compound, has been reported. One source mentions the synthesis of this compound according to a reported procedure and includes a synthetic scheme nih.govnih.gov. This suggests that standard synthetic routes for creating the benzylidene-cyanophenylacetonitrile core structure, potentially involving Knoevenagel condensation or similar reactions, are adapted for the specific substituents present in this compound, such as the benzothiophene (B83047) moiety and the substituted amino group.

Challenges and Optimizations in this compound Synthesis

Synthetic procedures for organic compounds, including fluorophores like this compound, can encounter challenges related to reaction yield, purity, and stereoselectivity. One report on the synthesis of HBC ligands noted a discrepancy where a specific reaction step produced a different major product than previously reported in the literature nih.gov. This highlights potential challenges in controlling reaction outcomes and the necessity for careful optimization of reaction conditions to achieve the desired product efficiently and with high purity. Optimization efforts in such syntheses typically involve tuning parameters like temperature, solvent, reaction time, and reagent stoichiometry to maximize yield and minimize side products. Achieving high purity is crucial for biological applications to avoid confounding effects from impurities.

Development of this compound Derivatives with Electrophilic Handles for Covalent Conjugation

For certain applications, such as creating irreversibly labeled RNA-fluorophore complexes, it is advantageous to covalently attach the fluorophore to the biological molecule. The development of fluorophores equipped with electrophilic handles allows for such covalent conjugation. While research specifically detailing this compound derivatives with electrophilic handles was not extensively found, studies on modified HBC530 fluorophores (a related HBC analogue) have demonstrated the principle of introducing electrophilic alkyl handles, for instance, on the amino group nih.govwikipedia.org. These handles enable covalent attachment to nucleophilic sites on biomolecules, such as the N7 atom of guanine (B1146940) in RNA aptamers nih.govwikipedia.org. This strategy provides a means to create stable, covalently linked dye-RNA complexes, which can be beneficial for long-term imaging studies by preventing diffusion and reducing background fluorescence wikipedia.org. The methodologies developed for introducing such handles on other HBC derivatives are likely applicable to this compound.

Analogues of this compound and Structure-Activity Relationships (SAR) for Fluorogenic Properties

This compound is part of a family of HBC analogues, and modifications to the core structure can significantly influence their photophysical properties, including their fluorescence characteristics when bound to RNA aptamers. The chromophore structure of HBC derivatives typically consists of an electron donor and an electron acceptor linked by a π conjugation system nih.gov. The emission wavelength of these dyes is closely related to their HOMO-LUMO gap, which is influenced by the π-structure and the electron-donating and withdrawing capabilities of the substituents nih.gov.

Studies on HBC analogues have revealed structure-activity relationships concerning their fluorogenic properties. For example, extending the conjugation length through the incorporation of condensed aromatic rings, such as benzothiophene (present in this compound) or bithiophene, generally lowers the HOMO-LUMO gap and leads to a bathochromic shift, resulting in red-shifted fluorescence nih.gov. Conversely, decreasing the electron-withdrawing capability of the electron acceptor group can lead to blue-shifted fluorescence nih.gov. Introducing nitrogen atoms into the benzene (B151609) π-conjugation can also result in blue-shifted spectra nih.gov.

Molecular Recognition and Structural Biology of Hbc599 Aptamer Complexes

High-Resolution Structural Elucidation of HBC599-Pepper RNA Aptamer Interactions

High-resolution structural techniques have been employed to reveal the intricate details of how the Pepper RNA aptamer interacts with this compound. These studies have provided insights into the conformation of the aptamer and the precise location and orientation of the ligand within the binding pocket.

X-ray crystallography has been a primary method for determining the high-resolution structure of the Pepper RNA aptamer in complex with this compound. Antibody-assisted crystallography was utilized to obtain crystals suitable for diffraction studies. nih.govresearchgate.netnih.govacs.orguchicago.eduuchicago.edu The crystal structure of Pepper bound to this compound has been determined to a resolution of 2.7 Å. nih.govresearchgate.netnih.govacs.orguchicago.eduuchicago.edunakb.org This structural data demonstrates that the Pepper aptamer folds into an elongated structure. nih.govresearchgate.netnih.govacs.orguchicago.eduuchicago.edu The ligand binding site is created by the organization of nucleotides within an internal bulge of the RNA structure. nih.govresearchgate.netnih.govacs.orguchicago.eduuchicago.edu This site is further supported by an out-of-plane platform formed by tertiary interactions with an adjacent bulge. nih.govresearchgate.netnih.govacs.orguchicago.eduuchicago.eduuchicago.edu The binding of this compound occurs within this specifically formed pocket. nih.govresearchgate.net The PDB ID for the crystal structure of the Pepper RNA aptamer in complex with this compound and a Fab chaperone is 7U0Y. nakb.org

Crystallographic Analysis of the this compound Binding Site

Detailed Analysis of Ligand-Induced Conformational Changes in the Pepper RNA Aptamer

Upon binding to this compound, the Pepper RNA aptamer undergoes specific conformational changes to form the well-defined ligand-binding pocket. The structural data from crystallography reveals the folded conformation of the aptamer when bound to this compound, highlighting how nucleotides are organized within the internal bulge to create the binding site. nih.govresearchgate.netnih.govacs.orguchicago.eduuchicago.edu The formation of tertiary interactions also plays a role in shaping the binding pocket and stabilizing the bound conformation. nih.govresearchgate.netnih.govacs.orguchicago.eduuchicago.eduuchicago.edu While the crystallographic studies primarily show the bound state, comparisons with potential apo or unbound structures (though not explicitly detailed for this compound in the provided snippets) or studies using techniques like cryo-EM biorxiv.org can provide further insights into the dynamic nature of the aptamer and the extent of ligand-induced structural adjustments required for high-affinity binding and fluorescence activation. The rigidification observed upon ligand binding in cryo-EM studies with a related ligand suggests a stabilization of the aptamer's structure in the bound state. biorxiv.org

Key Nucleotide and Tertiary Interactions Facilitating this compound Binding

The binding of this compound by the Pepper RNA aptamer is mediated by a specific arrangement of nucleotides and crucial tertiary interactions within the binding pocket.

A unique feature of the Pepper aptamer's binding site is the involvement of a base-quadruple and a base-triple in sandwiching the this compound ligand. nih.govresearchgate.netnih.govacs.orguchicago.eduuchicago.eduuchicago.edunih.govresearchgate.net Unlike some other fluorogenic aptamers that utilize G-quadruplexes, Pepper employs a non-G-quadruplex base quadruple. nih.govresearchgate.netnih.govacs.orguchicago.eduuchicago.edunih.gov This base quadruple, along with a base triple, forms a stacking arrangement that accommodates the planar HBC ligand. nih.govresearchgate.netnih.govacs.orguchicago.eduuchicago.eduuchicago.edunih.govresearchgate.net Specifically, the base quadruple is formed by nucleotides G10-U40-C33-G9, located at the bottom of the J3/2 junction. researchgate.net Stacked upon this base quadruple is a base triple involving nucleotides G25, A51, and C52. uchicago.edu This layered stacking arrangement provides a platform for the HBC ligand. nih.gov

Out-of-Plane Tertiary Interactions (e.g., C14-G54)

A critical structural feature contributing to the formation of the this compound binding pocket in the Pepper aptamer is an out-of-plane tertiary interaction between nucleotides C14 and G54. nih.govuchicago.edu This interaction helps to close one side of the binding pocket, working in conjunction with the U21-G22 backbone that forms the other side. uchicago.edu Specifically, the sugar-edge of C14 interacts with the Watson-Crick/sugar-edge face of G54. uchicago.edu G54 adopts a C2'-endo pucker, which facilitates its proper orientation towards C14 for this interaction. uchicago.edu

Research findings highlight the functional significance of this C14-G54 interaction. Mutations at the G54 position, such as G54A, G54C, and G54U, resulted in a complete loss of fluorescent signal, suggesting that this residue is vital for the Pepper aptamer's fluorogenic activity. nih.gov These mutations are presumed to disrupt the interactions with C14 or a bound magnesium ion (MB). nih.gov While a G54A mutation might maintain some interactions, the disruption of interactions with the O2 keto group of C14 would likely impact function. nih.gov Deletion or transversion mutations (C14A, C14G) of C14 also abolished the fluorescent signal. nih.gov The transition mutation C14U retained a small percentage of wild-type fluorescence with HBC530 but eliminated the signal with this compound, indicating subtle differences in how this position affects binding with different HBC analogs. nih.gov

Investigating the Role of Divalent Cations (e.g., Mg2+) in this compound-Aptamer Complex Stability and Function

Divalent cations, particularly magnesium ions (Mg2+), play a significant role in supporting the structural integrity and function of the Pepper aptamer in complex with this compound. nih.govacs.orgnih.gov Site-bound Mg2+ ions contribute both structurally and energetically to ligand binding. nih.govacs.orgnih.gov

Studies have shown that the Pepper aptamer's function is dependent on the presence of Mg2+ cations. nih.gov While some fluorogenic aptamers can function without divalent ions, the Pepper aptamer requires them, which is reflected in the presence of divalent ions near the aptamer core in its crystal structure. nih.gov

Fluorescence measurements investigating the dependence on Mg2+ concentration have been conducted. Fits of fluorescence versus Mg2+ concentration yielded Hill coefficients of 1.61 for the this compound ligand, indicating that at least one site-bound metal ion is necessary for function. nih.gov The apparent Mg1/2 values, representing the Mg2+ concentration at which half of the maximal fluorescence is observed, differ between this compound ([Mg2+]1/2 = 6.83 mM) and HBC530 ([Mg2+]1/2 = 1.2 mM). nih.gov This difference suggests an energetic coupling between Mg2+ and ligand binding that varies depending on the specific HBC analog. nih.gov

The requirement for divalent cations like Mg2+ for optimal aptamer function is a known phenomenon in RNA structural biology. nih.govescholarship.orguni-oldenburg.deresearchgate.net The polyanionic nature of the RNA backbone leads to negative charge repulsion, which can inhibit the formation of complex structures. nih.gov Divalent cations help to screen these negative charges, allowing the backbone to fold into the necessary three-dimensional conformation for target binding and function. nih.gov

Research findings related to the Mg2+ dependence of the Pepper-HBC599 complex highlight the intricate interplay between the ligand, the RNA aptamer structure, and the surrounding ionic environment. The structural data and functional assays collectively underscore the importance of site-bound Mg2+ ions in facilitating the proper folding and stabilization of the Pepper aptamer's binding site for effective fluorescence activation by this compound. nih.govacs.orgnih.gov

Here is a summary of data points regarding the Mg2+ dependence:

LigandHill Coefficient (nHill)Apparent [Mg2+]1/2 (mM)
HBC5301.14 ± 0.101.2
This compound1.61 ± 0.096.83

Note: Data derived from fluorescence isotherms showing fluorescence change over [Mg2+] with a 2 M NaCl background. nih.gov

Mechanistic Principles of Fluorescence Activation by Hbc599 Aptamer Formation

Elucidating the Molecular Mechanism of Restricted Bond Rotation and Fluorescence Enhancement

The fluorescence activation of small-molecule fluorophores upon binding to specific RNA aptamers, often referred to as "light-up" aptamers, is a phenomenon driven by specific molecular mechanisms. A principal mechanism involves the aptamer binding to and restricting the internal bond rotation of the fluorophore. In their free state in solution, many fluorophores, including those utilized by fluorogenic aptamers, possess flexible bonds that allow for rotation. This rotation facilitates non-radiative decay pathways, where the excited-state energy is lost as heat rather than emitted as light, resulting in low or negligible fluorescence nih.govnih.govbiorxiv.orgresearchgate.net.

HBC599, a derivative of the benzylidene-cyanophenyl (HBC) fluorophore, functions via this mechanism when bound by the Pepper RNA aptamer nih.govribocentre.orgglpbio.com. The Pepper aptamer folds into a specific three-dimensional structure that creates a binding pocket for the HBC ligand nih.govribocentre.org. Within this pocket, the aptamer sterically hinders the free rotation around critical bonds within the this compound molecule nih.govnih.govbiorxiv.orgresearchgate.net. This restriction of conformational flexibility inhibits the non-radiative decay pathways, thereby increasing the probability of radiative decay (fluorescence emission) and leading to a significant enhancement in fluorescence intensity nih.govnih.govbiorxiv.orgresearchgate.net. This mechanism is analogous to the principle observed in other fluorogenic systems, such as the enhancement of fluorescence in Green Fluorescent Protein (GFP) by the rigidifying environment provided by the protein barrel around its chromophore researchgate.netnih.gov. Structural studies, including X-ray crystallography of the Pepper aptamer in complex with this compound, have provided insights into how the aptamer's folded structure, involving specific arrangements of nucleotides, creates the confined environment necessary to restrict the ligand's bond rotation nih.govribocentre.org.

Quantum Yield and Brightness Characteristics of Activated this compound

The fluorescence properties of a fluorophore-aptamer complex are commonly characterized by metrics such as quantum yield and brightness. Quantum yield (Φ) is the ratio of the number of photons emitted to the number of photons absorbed, representing the efficiency of the fluorescence process. Brightness, often considered a more practical metric for imaging applications, is a product of the molar extinction coefficient (ε) and the quantum yield (Φ) at a given excitation wavelength (Brightness = ε × Φ). A high quantum yield and a high extinction coefficient contribute to a brighter fluorescent signal mdpi.com.

While specific, isolated numerical values for the quantum yield and brightness of this compound bound to the Pepper aptamer are not consistently provided across readily available sources in a format suitable for a simple, direct citation of a single value, research indicates that HBC-Pepper systems, including those involving this compound, exhibit favorable fluorescence characteristics. Studies comparing different HBC derivatives bound to the Pepper aptamer have noted similar in vitro quantum yields among these dyes acs.org. Furthermore, comparative analyses in live bacterial cells have shown that HBC-Pepper systems can be significantly brighter than other established fluorogenic aptamer systems like Spinach2 bound to DFHBI-1T acs.org. For instance, one study reported that another HBC derivative, HBC514, was 4-fold brighter than DFHBI-1T in E. coli, and HBC530 was 1.5-fold brighter in B. subtilis, even at lower dye concentrations acs.org. While these values are for related HBC compounds, they suggest that this compound, as an analog, is likely to also contribute to a bright complex with the Pepper aptamer, making it suitable for cellular imaging applications glpbio.com.

Comparative Analysis of this compound Fluorescence Properties with Other HBC Derivatives and Fluorogenic Aptamer Systems (e.g., Spinach, Broccoli)

This compound is part of a family of HBC derivatives that bind to the Pepper RNA aptamer to activate fluorescence nih.govglpbio.com. The Pepper aptamer is designed to bind a variety of these analogs, and while the core mechanism of restricted bond rotation is shared among these complexes, variations in the structure of the HBC derivative can influence the precise binding interaction and resulting fluorescence properties nih.govribocentre.org.

When compared to other widely used fluorogenic aptamer systems like Spinach and Broccoli, which bind to DFHBI and DFHBI-1T respectively, the this compound-Pepper system shares the fundamental principle of fluorescence activation through aptamer-induced restriction of fluorophore flexibility nih.govnih.govbiorxiv.orgresearchgate.nettocris.comwikipedia.orgribocentre.orgnih.gov. However, there are notable differences in performance and characteristics.

Comparative studies in bacterial cells have demonstrated that HBC-Pepper systems, utilizing various HBC derivatives including analogs like HBC514 and HBC530, can exhibit higher brightness compared to the Spinach2-DFHBI-1T system acs.org. This suggests a potentially higher signal-to-background ratio for the HBC-Pepper system in certain cellular contexts acs.org.

While Spinach and Broccoli aptamers and their respective ligands (DFHBI and DFHBI-1T) have been extensively characterized, including aspects like spectral properties, binding affinities, thermostability, and magnesium dependence tocris.comnih.govnih.govmdpi.com, detailed head-to-head comparisons providing exact numerical values for quantum yield and brightness across all systems in identical conditions are not always readily available in the provided snippets. However, the reported higher brightness of HBC-Pepper variants in cellular environments highlights a key advantage for imaging applications acs.org.

Here is a representation of comparative brightness data in bacterial cells:

Aptamer SystemLigandOrganismRelative Brightness (vs. DFHBI-1T in E. coli)Reference
Spinach2DFHBI-1TE. coli1.0 (Baseline) acs.org
Pepper (with HBC514)HBC514E. coli~4.0 acs.org
Pepper (with HBC530)HBC530B. subtilis~1.5 acs.org

Note: The relative brightness is based on Mean Fluorescence Intensity (MFI) values reported in the source, normalized to the DFHBI-1T-Spinach2 system in E. coli. Specific data for this compound in this direct comparison was not available in the provided snippets, but its properties as an HBC analog suggest similar trends within the Pepper system.

Applications of Hbc599 in Advanced Biological Research Systems

Real-time Visualization of RNA Dynamics in Live Cells using HBC599-Pepper Complexes

The formation of a fluorescent complex between this compound and the Pepper RNA aptamer enables the visualization of RNA molecules in real time within living cells. glpbio.com The Pepper aptamer, when genetically encoded and expressed within a cell, can bind to exogenously supplied this compound, causing the complex to fluoresce. glpbio.com This allows researchers to track the location, movement, and abundance of specific RNA transcripts without the need for invasive techniques or genetic modifications that might disrupt the RNA's natural behavior. glpbio.comresearchgate.net Studies have demonstrated the effectiveness of Pepper-HBC complexes for imaging various RNA species in live cells, including small nuclear RNAs, splicing RNAs, ribosomal RNAs, and messenger RNAs. researchgate.net The Pepper aptamer folds into a specific structure that creates a binding site for HBC derivatives, including this compound, leading to the activation of fluorescence. nih.gov Structural studies, including X-ray crystallography, have provided insights into how the Pepper aptamer binds to this compound, revealing a binding pocket formed by specific nucleotide arrangements that sandwich the fluorophore. nih.gov While some studies in bacterial species initially reported low cellular fluorescence with this compound compared to other HBC dyes, further analysis indicated that suboptimal emission filters in flow cytometry might have reduced the observed signal for this compound. acs.org When analyzed with a monochromator, this compound showed increased fluorescence activation. acs.org

Engineering Genetically Encoded RNA-Based Biosensors with this compound as a Reporter

This compound's fluorogenic property, in conjunction with RNA aptamers like Pepper, is instrumental in the development of genetically encoded RNA-based biosensors. mdpi.com These biosensors typically consist of a sensing module that recognizes a specific target molecule and a reporting module, such as a Pepper aptamer, that signals the binding event through fluorescence change upon interaction with a fluorophore like this compound. mdpi.com

Development of Sensors for Specific RNA Species

RNA-based sensors can be engineered to detect specific RNA species. By designing an RNA construct that incorporates a Pepper aptamer and a sensing domain complementary to a target RNA, the binding of the target RNA can induce a conformational change that allows the Pepper aptamer to bind this compound and fluoresce. This approach allows for the detection and visualization of specific endogenous or exogenous RNA molecules within live cells. While the search results discuss RNA sensors for various targets and the use of Pepper in biosensors, direct examples of this compound specifically being used as the reporter in sensors for specific RNA species were not explicitly detailed beyond the general principle of Pepper-based RNA imaging. However, the modular nature of RNA-based biosensors suggests this is a feasible application.

Integration into Optogenetic Systems for Gene Expression Control

Genetically encoded RNA-based biosensors utilizing this compound can potentially be integrated into optogenetic systems to control gene expression. Optogenetics involves using light to control biological processes, often through the use of light-sensitive proteins that can regulate gene expression. frontiersin.orgplos.org While the search results discuss optogenetic systems for gene expression control and the use of Pepper aptamers in various applications, a direct link explicitly detailing the integration of this compound-based RNA biosensors into optogenetic systems for gene expression control was not found. However, the concept of using light-activated systems to trigger the expression of an RNA containing a Pepper aptamer, which then becomes fluorescent upon binding this compound, represents a potential avenue for spatiotemporal control and visualization of gene activation or downstream RNA targets. biorxiv.orgnih.gov

Utilization of this compound in Multicolor Imaging Platforms (e.g., CRISPR Palette System)

This compound, as one of the several HBC derivatives that bind to the Pepper aptamer and exhibit different emission spectra, can be incorporated into multicolor imaging platforms. researchgate.net The Pepper aptamer is described as a multicolor fluorogenic tag. researchgate.net While the search results mention the development of a CRISPR palette system for multicolor RNA visualization using the Pepper RNA aptamer, the specific role and combination of this compound within this system for achieving multicolor imaging were not explicitly detailed. ribocentre.orgresearchgate.net However, the principle of using different fluorophores with distinct emission wavelengths that bind to the same or different RNA aptamers allows for the simultaneous visualization of multiple RNA targets with different colors. mdpi.com Given that Pepper can bind to various HBC derivatives with a broad range of emission maxima, it is plausible that this compound is used in conjunction with other HBC analogs to achieve multicolor imaging. researchgate.net

Application of this compound in Fluorescence Resonance Energy Transfer (FRET) Studies of RNA Scaffolds

This compound can be applied in Fluorescence Resonance Energy Transfer (FRET) studies involving RNA scaffolds. FRET is a technique used to measure the proximity and conformational changes of molecules by observing the energy transfer between a donor fluorophore and an acceptor fluorophore. acs.org By incorporating RNA aptamers that bind to different fluorophores, including Pepper with this compound, onto an RNA scaffold, researchers can create FRET pairs to study the structure and dynamics of the scaffold or molecules attached to it. acs.org Studies have demonstrated FRET between different fluorogenic aptamers, such as Broccoli and Pepper, when placed on RNA scaffolds. acs.orgnih.gov While a specific example of this compound being the FRET donor or acceptor in a published study within the search results was not found, its characteristic fluorescence properties when bound to Pepper make it a suitable candidate for inclusion in FRET-based RNA studies. nih.gov The development of designable RNA scaffolds facilitates the precise positioning of fluorogenic aptamers for FRET measurements. nih.gov

De Novo Computational Design of Protein-Ligand Systems Utilizing this compound as a Binding Probe

This compound has been utilized as a binding probe in the de novo computational design of protein-ligand systems. De novo protein design involves creating novel protein structures and sequences from scratch, often with the goal of achieving specific functions, such as binding to a particular ligand. mdpi.compolizzilab.org Researchers have employed computational methods to design transmembrane proteins that specifically bind to fluorogenic ligands like this compound. researchgate.netrcsb.org These designed proteins are capable of activating the fluorescence of this compound upon binding, demonstrating the successful creation of synthetic protein-ligand interactions. researchgate.netrcsb.org Structural studies, including cryo-EM, have confirmed that the experimentally determined structures of these designer proteins in complex with this compound are in close agreement with the computationally designed models. researchgate.netresearchgate.net This research highlights the power of computational design approaches in creating proteins with tailored binding specificities for small molecules like this compound, which can serve as valuable tools for imaging and sensing applications. researchgate.netrcsb.org

Future Perspectives and Emerging Research Directions for Hbc599 in Chemical Biology

Rational Design and Engineering of Enhanced HBC599-Aptamer Systems

Future efforts are directed towards the rational design and engineering of both this compound and its interacting RNA aptamers to improve their performance characteristics. Structural studies, such as high-resolution X-ray crystallography of the Pepper-HBC599 complex, provide critical insights into the molecular basis of ligand binding and fluorescence activation. ribocentre.orguchicago.edunih.govacs.orgrcsb.org This structural information can guide modifications to the Pepper aptamer sequence or structure to enhance its affinity and specificity for this compound, potentially leading to brighter and more stable fluorescence signals in diverse cellular environments. Furthermore, exploring different RNA scaffold designs beyond the commonly used tRNA scaffold could significantly impact in vivo fluorescence and aptamer folding efficiency, offering avenues for optimization. acs.org Rational design principles can be applied to create synthetic aptamers or modify existing ones to tune their binding kinetics and improve their robustness within the complex intracellular milieu.

Exploration of this compound in Novel Cellular and Subcellular Imaging Applications

This compound has already demonstrated its utility in visualizing RNA dynamics in live cells. glpbio.comglpbio.com Emerging research aims to broaden the scope of this compound-based imaging to explore novel cellular and subcellular structures and processes. This could involve developing strategies to target the this compound-aptamer complex to specific organelles or cellular compartments through genetic fusion of the aptamer to localization signals or proteins. researchgate.net The potential for multicolor imaging by utilizing this compound alongside other fluorogenic dyes and orthogonal aptamer systems is also being explored, which would enable the simultaneous visualization of multiple RNA species or cellular components within the same live cell. pnas.org Further research is needed to optimize the performance of this compound in different cell types and organisms, addressing potential issues such as cellular uptake and background fluorescence. acs.org

Integration of this compound into Next-Generation Synthetic Biology Tools

The integration of this compound and its cognate aptamer into next-generation synthetic biology tools represents a significant area of development. As a genetically encoded fluorescent reporter system, the this compound-Pepper complex can be incorporated into synthetic genetic circuits to monitor gene expression, cellular signaling pathways, or the activity of other synthetic biological constructs. nih.gov This allows for real-time, non-invasive monitoring of biological processes within engineered cells. Future directions include designing more complex RNA-based nanodevices that utilize the light-up property of this compound for sensing specific molecules, regulating gene expression in response to stimuli, or creating intricate cellular logic gates. nih.gov The ability to genetically encode the aptamer component makes this system highly versatile for integration into various synthetic biology frameworks.

Q & A

Q. What are the key structural features of HBC599 that enable fluorescence activation upon binding to its target?

this compound is a fluorogenic compound that emits fluorescence only when bound to specific biomolecular targets, such as the Pepper RNA aptamer or engineered proteins like tmFAP (transmembrane fluorescence-activating protein). Structural studies reveal that its fluorescence activation relies on conformational stabilization: when this compound embeds into a pre-designed binding "pocket," its fluorophore adopts a rigid planar configuration, reducing non-radiative decay and amplifying fluorescence intensity by up to 1,600-fold compared to its free state . Key design features include:

  • Steric complementarity : The binding pocket is optimized via deep learning to match this compound’s molecular geometry.
  • Tertiary interactions : For example, in Pepper RNA, nucleotides in an internal bulge form a scaffold that stabilizes this compound through π-π stacking and hydrogen bonding .

Q. How can researchers experimentally validate the specificity of this compound in live-cell imaging?

A robust validation framework includes:

  • Negative controls : Test this compound against structurally similar analogs (e.g., HBC530) to confirm fluorescence activation is ligand-specific .
  • Competitive binding assays : Introduce unlabeled this compound to compete with fluorescent variants, observing signal reduction.
  • Localization checks : Use confocal microscopy to verify that fluorescence aligns with expected cellular compartments (e.g., membrane localization for tmFAP) .
  • Mutagenesis : Introduce point mutations into the target protein/RNA and measure fluorescence loss to identify critical binding residues .

Q. What are the best practices for ensuring reproducibility in this compound-based experiments?

  • Detailed protocols : Document buffer conditions (pH, ionic strength), ligand concentrations, and incubation times, as fluorescence intensity is sensitive to environmental factors .
  • Batch consistency : Characterize each this compound synthesis batch via HPLC and mass spectrometry to ensure purity .
  • Independent replication : Share structural models (e.g., PDB files of tmFAP-HBC599 complexes) and require independent labs to validate results .

Advanced Research Questions

Q. How can computational methods improve the design of this compound-binding proteins?

The design of this compound-binding proteins (e.g., tmFAP) involves a two-step computational workflow:

Backbone optimization : Use Rosetta or AlphaFold to generate protein scaffolds with cavities complementary to this compound’s structure.

Energy minimization : Apply molecular dynamics simulations to refine side-chain conformations, ensuring high-affinity binding and fluorescence activation .
Advanced users should cross-validate designs with cryo-EM or X-ray crystallography to resolve discrepancies between predicted and observed binding modes .

Q. How should researchers resolve contradictions in fluorescence data across different cellular environments?

Contradictions may arise from variables like pH, membrane composition, or off-target interactions. A systematic approach includes:

  • Environmental profiling : Measure fluorescence under controlled conditions (e.g., lipid bilayers vs. aqueous solutions) to isolate confounding factors .
  • Dose-response curves : Quantify this compound’s binding affinity (Kd) in each environment to assess context-dependent variability .
  • Multivariate analysis : Use principal component analysis (PCA) to identify dominant variables influencing fluorescence output .

Q. What strategies can address cross-reactivity between this compound and non-target biomolecules?

  • Directed evolution : Screen mutant libraries of the target protein/RNA to enhance selectivity .
  • Chemical modification : Introduce steric hindrance groups (e.g., methyl branches) to this compound’s structure to block non-specific interactions .
  • Single-molecule imaging : Track this compound binding events in real time to distinguish specific vs. transient interactions .

Q. How can this compound be integrated into multi-modal imaging workflows?

  • Dual labeling : Pair this compound with fluorophores emitting in different wavelengths (e.g., GFP or mCherry) for co-localization studies.
  • Dynamic tracking : Use time-lapse imaging to monitor RNA/protein trafficking, leveraging this compound’s rapid binding kinetics .
  • Quantitative analysis : Apply ratiometric fluorescence to normalize signals against internal controls (e.g., constitutive markers) .

Methodological Guidelines

  • Data reporting : Follow journal standards (e.g., Beilstein Journal of Organic Chemistry) for experimental reproducibility, including raw fluorescence datasets, structural validation files (PDB/EMD codes), and detailed synthesis protocols .
  • Ethical considerations : Disclose any AI/software tools used in protein design (e.g., Rosetta, AlphaFold) to ensure transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.